Everolimus-O-Ethyl-Verunreinigung

Übersicht

Beschreibung

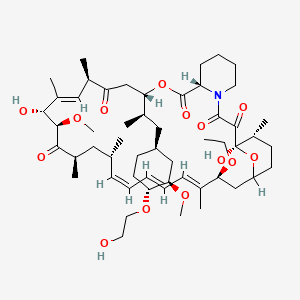

An impurity of Everolimus. Everolimus inhibits cytokine-mediated lymphocyte proliferation.

Wissenschaftliche Forschungsanwendungen

Pharmakologie: Therapeutisches Medikamenten-Monitoring

Everolimus-O-Ethyl-Verunreinigung spielt eine entscheidende Rolle beim therapeutischen Medikamenten-Monitoring (TDM), insbesondere im Zusammenhang mit Organtransplantationen. Es wurden Hochleistungs-Dünnschichtchromatographie (HPTLC)-Methoden entwickelt, um Everolimus und seine Verunreinigungen präzise zu quantifizieren, wodurch eine optimale Dosierung für die Immunsuppression gewährleistet und gleichzeitig das Risiko einer Abstoßung minimiert wird {svg_1}.

Onkologie: Krebsbehandlung und -forschung

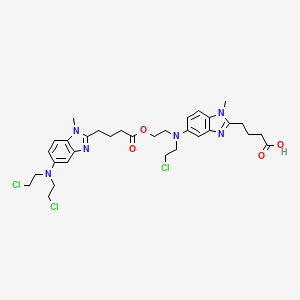

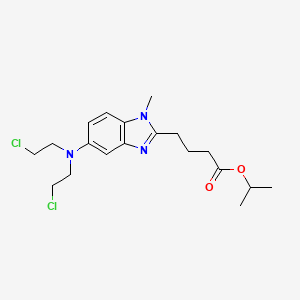

In der Onkologie werden Everolimus und seine Verunreinigungen wegen ihrer antiproliferativen Eigenschaften untersucht. Sie werden zur Behandlung verschiedener Krebsarten, darunter Nierenzellkarzinom, eingesetzt, indem sie den mTOR-Signalweg hemmen, der für das Zellwachstum und die Proliferation entscheidend ist {svg_2} {svg_3}.

Immunologie: Immunsuppressive Wirkungen

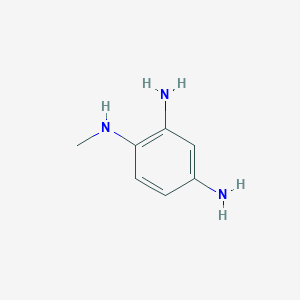

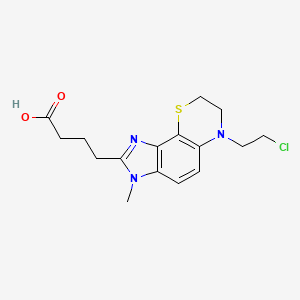

This compound ist bekannt für ihre immunsuppressiven Wirkungen, die dazu beitragen, eine Organabstoßung nach der Transplantation zu verhindern. Ihre Rolle bei der Modulation der Immunantwort ist bedeutsam, um das systemische Entzündungsreaktionssyndrom (SIRS) nach Operationen wie der Herz-Lungen-Bypass-Operation zu reduzieren {svg_4}.

Biochemie: Entwicklung analytischer Methoden

Im Bereich der Biochemie wird this compound zur Entwicklung stabilitätsanzeigender Assay-Methoden verwendet. Techniken wie HPTLC werden eingesetzt, um die Abbauwege und die Stabilität von Everolimus zu untersuchen, was für die Gewährleistung der Sicherheit und Wirksamkeit des Arzneimittels von entscheidender Bedeutung ist {svg_5}.

Molekularbiologie: Studien zur Genregulation

Everolimus und seine Verunreinigungen werden in der Molekularbiologie verwendet, um die Regulation von Genen zu verstehen, die durch den mTOR-Signalweg beeinflusst werden. Dazu gehören auch Forschungsergebnisse zu den genetischen Faktoren, die die zellulären Wirkungen von mTOR-Inhibitoren beeinflussen, was Auswirkungen auf die Präzisionsmedizin hat {svg_6}.

Analytische Chemie: Quantifizierung und Validierung

In der analytischen Chemie steht this compound im Mittelpunkt der Quantifizierung und Validierung analytischer Methoden. Robuste Techniken wie die HPLC werden optimiert, um Everolimus und seine Verunreinigungen in pharmazeutischen Formulierungen zu bestimmen, wodurch die Qualitätskontrolle und die Einhaltung der Vorschriften gewährleistet werden {svg_7}.

Wirkmechanismus

Target of Action

Everolimus O-ethyl impurity, like Everolimus, primarily targets the mammalian target of rapamycin (mTOR) . mTOR is a serine/threonine kinase that plays a crucial role in regulating cell growth, proliferation, and survival .

Mode of Action

Everolimus O-ethyl impurity interacts with its protein receptor FKBP12 . This interaction directly inhibits mTOR complex 1 (mTORC1), thereby inhibiting its downstream signaling . As a result, the production of mRNAs coding for proteins involved in the cell cycle and glycolysis process is impaired or altered, leading to the inhibition of tumor growth .

Biochemical Pathways

The primary biochemical pathway affected by Everolimus O-ethyl impurity is the mTOR pathway . This pathway regulates several crucial cellular processes, including protein synthesis, regulation of angiogenesis, lipid biosynthesis, mitochondrial biogenesis and function, cell cycle, and autophagy .

Pharmacokinetics

Everolimus O-ethyl impurity, derived from Everolimus, contains a 2-hydroxy-ethyl chain in the 40th position that makes the drug more hydrophilic than Everolimus, thereby increasing its oral bioavailability . .

Result of Action

The molecular and cellular effects of Everolimus O-ethyl impurity’s action primarily involve the inhibition of cell growth, proliferation, and survival . By inhibiting mTORC1, the compound disrupts the production of proteins crucial for these processes, thereby inhibiting tumor growth .

Biochemische Analyse

Biochemical Properties

Everolimus O-ethyl impurity, like Everolimus, is likely to interact with the mTOR pathway . This pathway is crucial for regulating cell growth, proliferation, and survival . The compound may bind to FKBP12, a protein that is part of the mTOR complex, inhibiting the signal transduction of the mTOR pathway .

Cellular Effects

The cellular effects of Everolimus O-ethyl impurity are expected to be similar to those of Everolimus. Everolimus has been shown to block growth-driven transduction signals in T-cell responses to alloantigen . This action occurs at a later stage than the calcineurin inhibitors ciclosporin and tacrolimus . Therefore, it is plausible that Everolimus O-ethyl impurity may have similar effects on cell function, impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of Everolimus O-ethyl impurity is likely to involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As a derivative of Everolimus, it may bind to the FKBP12 protein, inhibiting the mTOR pathway . This inhibition could lead to changes in gene expression and cellular functions.

Temporal Effects in Laboratory Settings

Studies on Everolimus suggest that it is stable when stored at -20°C for up to 90 days . It’s plausible that Everolimus O-ethyl impurity may have similar stability characteristics.

Dosage Effects in Animal Models

Studies on Everolimus have shown that it improves outcomes in a rat model of intracerebral hemorrhage at dosages of 50 and 100 µg/kg . It’s plausible that Everolimus O-ethyl impurity may have similar dosage-dependent effects.

Metabolic Pathways

Everolimus O-ethyl impurity is likely to be involved in similar metabolic pathways as Everolimus. Everolimus is known to impact glucose metabolism, impairing glycolysis and the pentose phosphate pathway . Therefore, Everolimus O-ethyl impurity may interact with enzymes or cofactors involved in these pathways, potentially affecting metabolic flux or metabolite levels.

Transport and Distribution

Everolimus is known to be rapidly absorbed and reaches peak concentration after 1.3–1.8 hours . It’s plausible that Everolimus O-ethyl impurity may have similar transport and distribution characteristics.

Eigenschaften

IUPAC Name |

(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,35R)-30-ethoxy-1,18-dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-(2-hydroxyethoxy)-3-methoxycyclohexyl]propan-2-yl]-19-methoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H85NO14/c1-11-66-45-31-41-22-20-39(8)54(63,69-41)51(60)52(61)55-24-16-15-19-42(55)53(62)68-46(36(5)29-40-21-23-44(67-26-25-56)47(30-40)64-9)32-43(57)35(4)28-38(7)49(59)50(65-10)48(58)37(6)27-33(2)17-13-12-14-18-34(45)3/h12-14,17-18,28,33,35-37,39-42,44-47,49-50,56,59,63H,11,15-16,19-27,29-32H2,1-10H3/b14-12+,17-13+,34-18+,38-28+/t33-,35-,36-,37-,39-,40+,41?,42+,44-,45+,46+,47-,49-,50+,54-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAZQORCAKVOXCS-UAOJCEQTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1CC2CCC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(CC(=O)C(C=C(C(C(C(=O)C(CC(C=CC=CC=C1C)C)C)OC)O)C)C)C(C)CC4CCC(C(C4)OC)OCCO)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO[C@H]\1CC2CC[C@H]([C@@](O2)(C(=O)C(=O)N3CCCC[C@H]3C(=O)O[C@@H](CC(=O)[C@@H](/C=C(/[C@H]([C@H](C(=O)[C@@H](C[C@@H](/C=C/C=C/C=C1\C)C)C)OC)O)\C)C)[C@H](C)C[C@@H]4CC[C@H]([C@@H](C4)OC)OCCO)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H85NO14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

972.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1704711-12-5 | |

| Record name | 7-o-Desmethyl-7-O-ethyl everolimus | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1704711125 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-O-DESMETHYL-7-O-ETHYL EVEROLIMUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2CYA2X8ZTL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

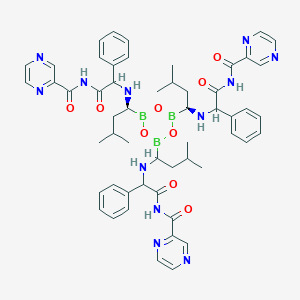

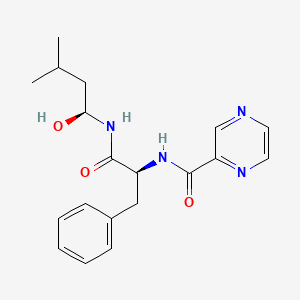

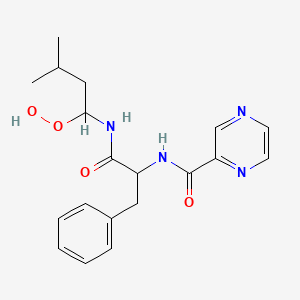

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(2-Chloroethyl)(2-hydroxyethyl)amino]-1-methyl-1H-benzimidazole-2-butanoic Acid Ethyl Ester](/img/structure/B601023.png)

![5-[(2-CHLOROETHYL)(2-HYDROXYETHYL)AMINO]-1-METHYL-1H-BENZIMIDAZOLE-2-BUTANOIC ACID](/img/structure/B601033.png)

![4-(1-Methyl-5-morpholino-1H-benzo[d]imidazol-2-yl)butanoic acid](/img/structure/B601034.png)

![[(1S)-3-methyl-1-[[(2R)-3-phenyl-2-(pyrazine-2-carbonylamino)propanoyl]amino]butyl]boronic acid](/img/structure/B601040.png)